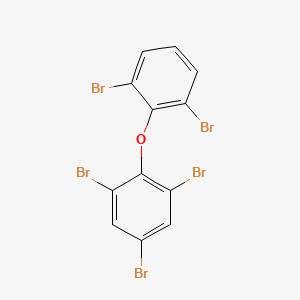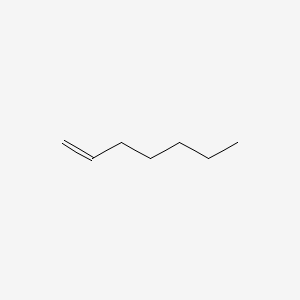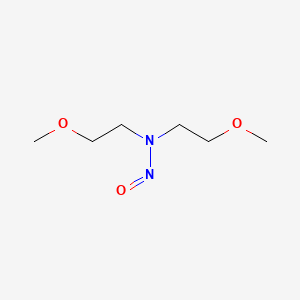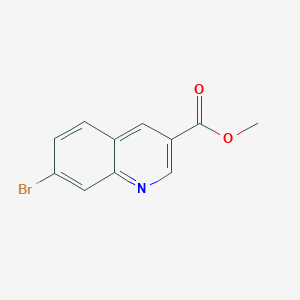
Methyl 7-bromoquinoline-3-carboxylate
概要
説明
Methyl 7-bromoquinoline-3-carboxylate (MBQC) is a quinoline derivative that has been studied for its potential use in various scientific research applications. MBQC is a white crystalline solid that is soluble in water, alcohol, and other organic solvents. It has a melting point of approximately 150°C and a boiling point of approximately 220°C. Its chemical formula is C9H7BrNO2. MBQC has been studied for its ability to act as a catalyst in organic reactions and as a ligand in coordination chemistry. Additionally, MBQC has been studied for its potential use in drug discovery, as a fluorescent dye, and as a fluorescent probe for biological systems.
科学的研究の応用
Synthesis of Benzo-β-Carboline Derivatives
Methyl 7-bromoquinoline-3-carboxylate has been utilized in the synthesis of benzo-β-carboline derivatives. A notable application is the synthesis of Isoneocryptolepine, an indoloquinoline isomer, using a methodology involving palladium-catalyzed reactions. This compound has shown potential as an antiplasmodial drug lead (Hostyn et al., 2005).
Molecular and Crystal Structure Analysis
In another study, this compound derivatives were synthesized and their molecular and crystal structures were established through X-ray structural analysis. This research contributes to the understanding of the structural characteristics of such compounds (Rudenko et al., 2013).
Intermediate in PI3K/mTOR Inhibitors Synthesis
This compound derivatives have also been identified as key intermediates in the synthesis of PI3K/mTOR inhibitors, which are important in cancer treatment and other medical applications. The optimization of these synthesis methods contributes to the development of novel quinoline inhibitors (Lei et al., 2015).
Photolabile Protecting Group in Biological Studies
A study explored the use of brominated hydroxyquinoline, a relative of this compound, as a photolabile protecting group. This compound has shown increased sensitivity to multiphoton-induced photolysis, useful for in vivo studies (Fedoryak & Dore, 2002).
Anticancer Activity of Quinoline Derivatives
Research into quinoline derivatives, closely related to this compound, has demonstrated significant anticancer activity against the MCF-7 breast cancer cell line. This highlights the potential of these compounds in the development of new cancer therapies (Gaber et al., 2021).
Development of PARP-1 Inhibitors
Quinoline-8-carboxamides, similar in structure to this compound, have been designed and evaluated as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. These inhibitors have therapeutic activities in various diseases, showcasing the versatile applications of quinoline derivatives (Lord et al., 2009).
Safety and Hazards
“Methyl 7-bromoquinoline-3-carboxylate” is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .
将来の方向性
Quinoline derivatives, such as “Methyl 7-bromoquinoline-3-carboxylate”, have been reported to harbor vast therapeutic potential . Future research could focus on exploring this potential further, as well as developing simpler, scalable, and efficient methodologies for the synthesis of these compounds .
作用機序
Target of Action
Methyl 7-bromoquinoline-3-carboxylate is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry . . Quinoline and its derivatives have shown substantial biological activities , suggesting that this compound may interact with various biological targets.
Mode of Action
Quinoline, the parent compound, is known to participate in both electrophilic and nucleophilic substitution reactions . It’s plausible that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Given the biological activity of quinoline derivatives , it’s likely that this compound could influence multiple pathways, depending on its specific targets.
Pharmacokinetics
It’s noted that the compound is a solid at room temperature and has a molecular weight of 26609 . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Given the biological activity of related quinoline compounds , it’s plausible that this compound could have various effects depending on its specific targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s recommended to be stored in a sealed, dry environment at room temperature . This suggests that moisture and temperature could potentially affect the stability of this compound.
特性
IUPAC Name |
methyl 7-bromoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-7-2-3-9(12)5-10(7)13-6-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLUSJRHUJLUHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C=C(C=CC2=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731520 | |
| Record name | Methyl 7-bromoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001756-23-5 | |
| Record name | Methyl 7-bromoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-Hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methylpropanoyl)-1H-indole-5-carboxylic acid](/img/structure/B3026433.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenoxy-1-penten-1-yl]cyclopentyl]-5-heptenoic acid](/img/structure/B3026436.png)
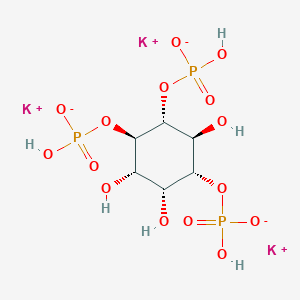
![(S)-1-benzyl-5-(1-[2-(phenoxy-p-trifluoromethyl)-pyrrolidynyl]-sulfonyl)-isatin](/img/structure/B3026438.png)



